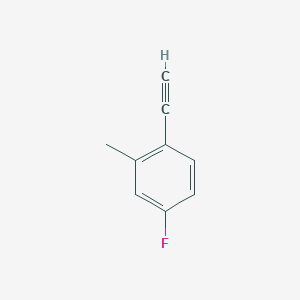

4-Fluoro-2-methylphenylacetylene

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, lending exceptional thermal and metabolic stability to fluorinated compounds. wikipedia.org This increased stability is a highly desirable trait in the development of pharmaceuticals and agrochemicals, as it can lead to improved bioavailability and a longer duration of action. researchgate.net It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. wikipedia.org

Beyond stability, the high electronegativity of fluorine can influence the electronic environment of a molecule, affecting its reactivity and interactions with biological targets. researchgate.net Fluorine's small size allows it to often act as a bioisostere of a hydrogen atom, meaning it can replace hydrogen without causing significant steric hindrance, yet inducing profound electronic changes. researchgate.net These unique characteristics have led to the widespread use of fluorinated compounds in materials science, leading to the development of polymers with high chemical resistance and thermal stability, as well as in the creation of liquid crystals and specialty lubricants. wikipedia.orgchemicalbook.com

Fundamental Role of Acetylenic Compounds as Versatile Synthetic Intermediates

Acetylenic compounds, characterized by a carbon-carbon triple bond, are fundamental building blocks in organic synthesis due to their rich and versatile reactivity. libretexts.orgsigmaaldrich.com The high electron density and the linear geometry of the alkyne functional group make it a reactive center for a wide array of chemical transformations. nih.gov These include addition reactions, where the triple bond is converted to a double or single bond, and coupling reactions, which allow for the formation of new carbon-carbon bonds. libretexts.org

One of the most powerful reactions involving acetylenes is the Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is conducted under mild conditions and is instrumental in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. wikipedia.orglibretexts.org Furthermore, the acetylenic linkage is a key structural motif in various functional materials and has been explored in the development of molecular wires and other advanced electronic materials. The utility of acetylenes also extends to their use in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov

Specific Context of 4-Fluoro-2-methylphenylacetylene as a Key Building Block in Organic Synthesis

4-Fluoro-2-methylphenylacetylene is a specialized fluoroarylacetylene that incorporates a fluorine atom at the 4-position and a methyl group at the 2-position of the phenyl ring, along with a terminal acetylene (B1199291) group. This specific arrangement of substituents makes it a valuable and strategic building block in organic synthesis.

The presence of the fluorine atom imparts the benefits of fluorination, such as enhanced metabolic stability and modified electronic properties. The methyl group provides steric bulk and can influence the regioselectivity of reactions involving the aromatic ring. The terminal acetylene group is the key reactive site, poised for a variety of synthetic transformations.

This compound serves as a versatile intermediate for the synthesis of more complex molecules. For instance, it can undergo Sonogashira coupling reactions to introduce the 4-fluoro-2-methylphenyl moiety into a larger molecular framework. researchgate.netlibretexts.org It can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where the alkyne acts as a dienophile to construct six-membered rings. libretexts.orglibretexts.org The strategic placement of the fluoro and methyl groups can be leveraged to fine-tune the properties of the resulting products, making 4-Fluoro-2-methylphenylacetylene a sought-after component in the design and synthesis of new pharmaceutical candidates and advanced materials.

Chemical and Physical Properties of 4-Fluoro-2-methylphenylacetylene and Related Compounds

Below are tables detailing the properties of 4-Fluoro-2-methylphenylacetylene and its related structural analogs.

Table 1: Properties of 4-Fluoro-2-methylphenylacetylene

| Property | Value |

| Molecular Formula | C₉H₇F |

| Molecular Weight | 134.15 g/mol |

| IUPAC Name | 1-ethynyl-4-fluoro-2-methylbenzene |

| Physical State | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| CAS Number | Not available |

Table 2: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Fluoro-2-methylphenol | C₇H₇FO | 126.13 | 452-72-2 sigmaaldrich.com |

| 2-Methylphenylacetylene | C₉H₈ | 116.16 | 766-47-2 nih.gov |

| 4-Methylphenylacetylene | C₉H₈ | 116.16 | 766-97-2 nih.gov |

| 4-Fluoroacetophenone | C₈H₇FO | 138.14 | 403-42-9 chemicalbook.com |

| 4-fluoro-2-methylbenzoic acid | C₈H₇FO₂ | 154.14 | 113781-24-1 |

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-4-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F/c1-3-8-4-5-9(10)6-7(8)2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKWREICHVGKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 4 Fluoro 2 Methylphenylacetylene

Reaction Mechanism Elucidation in Transition Metal-Catalyzed Processes

Transition metals, particularly palladium and rhodium, are pivotal in activating the carbon-carbon triple bond of 4-fluoro-2-methylphenylacetylene, enabling a diverse range of transformations. Mechanistic studies of these processes reveal intricate catalytic cycles and the subtle effects that determine the final product.

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for creating C(sp)-C(sp²) bonds. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org

Palladium Cycle :

Reductive Elimination : An active Pd(0) species is generated from a Pd(II) precatalyst. wikipedia.org

Oxidative Addition : The aryl or vinyl halide (R¹-X) adds to the Pd(0) catalyst to form a Pd(II) intermediate. wikipedia.orglibretexts.org

Transmetalation : A copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex. This step forms a new Pd(II)-alkynyl complex and regenerates the copper(I) catalyst. wikipedia.org

Reductive Elimination : The coupled product (R¹-C≡C-R²) is eliminated from the Pd(II) complex, regenerating the active Pd(0) catalyst which re-enters the cycle. wikipedia.org

Copper Cycle :

The terminal alkyne, in this case, 4-fluoro-2-methylphenylacetylene, reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the original alkyne, facilitating the transmetalation step. wikipedia.org

In copper-free Sonogashira variants, the base is believed to assist in the deprotonation of the alkyne after it coordinates to the palladium center, forming a palladium acetylide directly before reductive elimination. libretexts.org For 4-fluoro-2-methylphenylacetylene, the electron-withdrawing nature of the fluorine atom can increase the acidity of the acetylenic proton, potentially influencing the rate of the deprotonation step. Conversely, the ortho-methyl group introduces steric bulk, which may affect the coordination of the alkyne to the metal centers. nih.gov

Rhodium(I) complexes are highly effective catalysts for the polymerization of phenylacetylenes, yielding stereoregular polymers with a cis-transoidal configuration. rsc.orgrsc.org The polymerization of substituted phenylacetylenes like 4-fluoro-2-methylphenylacetylene generally proceeds through a coordination-insertion mechanism. rsc.org

The key steps in the proposed mechanism are:

Initiation : An active rhodium-alkynyl or rhodium-alkyl species is generated. This can occur through the reaction of the rhodium precursor with the alkyne monomer. rsc.org Theoretical studies have shown that the insertion of a phenylacetylene (B144264) (PA) monomer into a Rh–alkynyl bond is a critical step. rsc.org

Propagation : This involves successive coordination of the alkyne monomer to the rhodium center, followed by a 2,1-regioselective insertion into the rhodium-vinyl bond of the growing polymer chain. rsc.org This repeated insertion leads to the formation of the high molecular weight polymer.

Termination : The process can be terminated by various pathways, though well-defined systems can exhibit "living" polymerization characteristics, where termination steps are largely absent. rsc.org

For substituted phenylacetylenes, the electronic and steric properties of the substituents on the phenyl ring can influence the polymerization rate and the properties of the resulting polymer. The presence of the fluoro and methyl groups on the phenyl ring of 4-fluoro-2-methylphenylacetylene would be expected to modulate the electronic density of the triple bond and the steric environment around the rhodium center, thereby affecting the kinetics of the coordination and insertion steps.

| Catalyst System | Monomer | Key Mechanistic Feature | Polymer Structure |

| Rhodium(I) Complexes | Phenylacetylenes | Coordination-Insertion | cis-transoidal Polyphenylacetylene |

| [Rh(nbd)(C≡C-Ph)(PA)] | Phenylacetylene | Insertion into Rh-alkynyl bond | Stereoregular PPA |

| [Rh(diene)(Ph₂PPy)]ⁿ⁺ / iPrNH₂ | Phenylacetylene | Formation of Rh-vinyl propagating species | High molecular weight, stereoregular PPA |

Exploration of Radical Alkynylation Mechanisms

Radical alkynylation involves the formation of a carbon-carbon bond between a radical species and an alkyne. While alkynyl radicals themselves are high-energy and rare, reactions often proceed via the addition of a carbon- or heteroatom-centered radical to the alkyne triple bond. rsc.orgacs.org

One common strategy involves the reaction of an alkyl radical with an electrophilic alkynylating reagent, such as an ethynylbenziodoxolone (EBX). beilstein-journals.org DFT calculations on the reaction of alkyl radicals with EBX reagents suggest two possible transition states:

TS-I : Involving the C-α atom of the alkyne, leading to direct product formation.

TS-II : Involving the C-β atom, proceeding through an addition/elimination sequence. rsc.org

Another approach is the radical-mediated difunctionalization of alkenes, where an alkynyl group and another functional group are added across a double bond. nih.gov This can proceed through a docking-migration sequence. nih.gov For a substrate like 4-fluoro-2-methylphenylacetylene, a radical would add to the triple bond, forming a vinyl radical. The regioselectivity of this addition would be influenced by the electronic effects of the substituted ring and the steric hindrance from the ortho-methyl group. The resulting vinyl radical would then need to be trapped to complete the reaction. The high electrophilicity of alkynyl radicals makes them potent hydrogen atom abstractors and highly reactive toward electron-rich systems. acs.org

Understanding Hydration Reaction Mechanisms of Arylalkynes

The hydration of alkynes—the addition of water across the triple bond—is a fundamental reaction that typically yields ketones or aldehydes. For arylalkynes, this reaction is often catalyzed by transition metals (like platinum, gold, or silver) or strong acids. researchgate.netbeilstein-journals.org The mechanism and regioselectivity (Markovnikov vs. anti-Markovnikov addition) are highly dependent on the catalyst and substrate.

Metal-Catalyzed Hydration : The mechanism often involves the π-activation of the alkyne by the metal center, making it more susceptible to nucleophilic attack by water. researchgate.net For an unsymmetrical alkyne like 4-fluoro-2-methylphenylacetylene, the regioselectivity is a key question. Electron-donating groups on an aryl ring tend to favor the formation of a single regioisomer. researchgate.net The interplay between the electron-donating methyl group and the electron-withdrawing fluoro group in 4-fluoro-2-methylphenylacetylene would create a complex electronic environment influencing the site of water attack.

Acid-Catalyzed Hydration : Under strong acid conditions (e.g., triflic acid), the reaction can proceed via a Markovnikov-type pathway. acs.org This involves the protonation of the alkyne to form a vinyl cation intermediate, which is then attacked by water. The stability of the vinyl cation determines the regioselectivity.

Iodine-Mediated Hydration : A metal-free alternative involves the use of molecular iodine. beilstein-journals.orgnih.gov For certain substrates, this reaction is proposed to proceed through a neighboring group participation pathway involving a 5-exo-dig cyclization to form an α-iodo intermediate, which is then hydrolyzed to the ketone product. beilstein-journals.orgnih.govbeilstein-journals.org

| Hydration Method | Proposed Key Intermediate | Typical Regioselectivity |

| Metal-Catalyzed | π-Alkyne Metal Complex | Depends on metal and substrate electronics |

| Acid-Catalyzed | Vinyl Cation | Markovnikov |

| Iodine-Mediated (with NGP) | α-Iodo Cyclic Intermediate | 5-exo-dig pathway dependent |

Data compiled from multiple sources. researchgate.netbeilstein-journals.orgacs.orgnih.govbeilstein-journals.org

Influence of Electronic and Steric Effects of Substituents on Reactivity

The reactivity of 4-fluoro-2-methylphenylacetylene is intrinsically linked to the electronic and steric properties of its fluoro and methyl substituents.

Electronic Effects : The fluorine atom at the para-position is strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The methyl group at the ortho-position is electron-donating through induction (+I) and hyperconjugation. The combination of these opposing effects influences the electron density of the aromatic ring and the triple bond, which in turn affects:

The acidity of the acetylenic proton.

The susceptibility of the alkyne to nucleophilic or electrophilic attack.

The stability of intermediates like vinyl cations or radicals.

The rate and regioselectivity of catalytic reactions like cyclotrimerization. acs.org

Steric Effects : The ortho-methyl group provides significant steric hindrance around one side of the triple bond. This can influence:

The ability of the alkyne to coordinate to a bulky metal catalyst. nih.gov

The regioselectivity of addition reactions, where the attacking species may favor the less hindered face or position.

The conformation of products, such as in polymerization, where it can affect the helical structure of the polymer chain.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms that are difficult to probe experimentally. rsc.org For reactions involving 4-fluoro-2-methylphenylacetylene, computational studies can provide detailed insights into:

Transition State Structures : Identifying the geometry and energy of transition states allows for the calculation of activation barriers, which are crucial for understanding reaction rates and selectivity. acs.orgrsc.org

Reaction Pathways : DFT can map out entire potential energy surfaces, comparing the feasibility of different proposed mechanisms. For example, in palladium-catalyzed couplings, calculations can clarify whether a reaction proceeds via a certain pathway and why it might be favored over alternatives like homocoupling or polymerization. acs.orgnih.govnih.gov

Intermediate Stability : The relative energies of intermediates, such as metallacycles in rhodium-catalyzed reactions or vinyl cations in hydration, can be calculated to rationalize observed regioselectivity and product distributions. acs.orgdntb.gov.ua

Role of Ligands and Solvents : The influence of phosphine (B1218219) ligands in palladium catalysis or the effect of solvent molecules can be explicitly modeled to understand their role in the catalytic cycle. rsc.orgnih.gov

Recent computational studies have been applied to a wide range of relevant reactions, including palladium-catalyzed cross-couplings, rhodium-catalyzed polymerizations and cycloadditions, and radical reactions, providing a molecular-level understanding of these complex transformations. rsc.orgacs.orgrsc.orgrsc.org

Catalytic Transformations of 4 Fluoro 2 Methylphenylacetylene

Cross-Coupling Reactions of Fluoroarylacetylenes

The Sonogashira cross-coupling reaction is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is instrumental in creating arylalkynes and conjugated enynes, which are pivotal in the synthesis of natural products, pharmaceuticals, and advanced organic materials. wikipedia.orgrsc.org

The traditional Sonogashira reaction employs a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The most commonly utilized palladium catalysts include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. libretexts.org The reaction mechanism involves a palladium cycle and a copper cycle. The palladium(II) catalyst is first reduced in situ to palladium(0) by an amine or phosphine (B1218219) ligand. wikipedia.org The active Pd(0) species then undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne, such as 4-fluoro-2-methylphenylacetylene, to form a copper(I) acetylide. wikipedia.org This acetylide then undergoes transmetalation with the palladium(II) complex, and subsequent reductive elimination yields the final cross-coupled product and regenerates the Pd(0) catalyst. nih.gov

Research has focused on developing more efficient and milder conditions for these couplings. For instance, palladium(II) β-oxoiminatophosphane complexes have been shown to be highly effective catalysts for the Sonogashira coupling of various aryl halides with terminal alkynes under mild, copper-free, and even solvent-free conditions. organic-chemistry.org These reactions can proceed at low temperatures with very low catalyst loadings. organic-chemistry.org Similarly, efficient palladium-catalyzed Sonogashira cross-coupling reactions have been achieved under aerobic, copper-free, and ligand-free conditions using Pd(OAc)₂ with various aryl iodides and bromides. nih.gov

| Catalyst System | Coupling Partner | Conditions | Yield |

| PdCl₂(PPh₃)₂ / TBAF | Aryl Halides (I, Br, Cl) | Copper-free, amine-free, solvent-free | Moderate to Excellent |

| Pd(OAc)₂ | Aryl Iodides and Bromides | Copper-free, ligand-free, aerobic | Good to Excellent |

| Palladium(II) β-oxoiminatophosphane complexes | Aryl Iodides and Bromides | Low temperature, copper-free | High |

This table summarizes various palladium-catalyzed Sonogashira reaction conditions. The specific application to 4-Fluoro-2-methylphenylacetylene would be expected to follow these general trends.

While the classic Sonogashira reaction relies on palladium, efforts have been made to develop palladium-free alternatives, often utilizing copper as the primary catalyst. nih.gov The motivation behind developing copper-catalyzed, palladium-free Sonogashira-type reactions is to reduce costs and avoid potential palladium contamination in the final products, which is a significant concern in pharmaceutical synthesis. nih.gov

In these methodologies, a copper(I) salt typically catalyzes the coupling of a terminal alkyne with an activated partner, such as an arylboronic acid, in what is known as a Sonogashira-type coupling. For example, the copper(I)-catalyzed coupling of terminal alkynes with arylboronic acids has been demonstrated as a viable method for forming arylalkynes. mdpi.com These reactions often require a base and sometimes a silver(I) co-catalyst to facilitate the process. mdpi.com The development of these palladium-free methods offers a more sustainable and economically attractive route for the synthesis of substituted alkynes. rsc.org

Commonly used ligands are phosphine-based, such as triphenylphosphine (B44618) (PPh₃). libretexts.org However, modifying the electronic and steric properties of phosphine ligands can lead to improved catalytic performance. Electron-rich phosphine ligands can enhance the rate of oxidative addition of the aryl halide to the palladium center. libretexts.org Sterically bulky ligands, on the other hand, can promote the dissociation of the active palladium catalyst from its resting state, thereby accelerating the catalytic cycle. libretexts.org The combination of bulky and electron-rich ligands, such as di-tert-butylneopentylphosphine (B1584642) (DTBNpP), has been shown to facilitate room-temperature, copper-free Sonogashira couplings of challenging substrates. nih.gov

Beyond phosphines, other types of ligands have been successfully employed. N-heterocyclic carbenes (NHCs) have emerged as powerful ligands that form stable and highly active palladium complexes for Sonogashira couplings. wikipedia.org Nitrogen-based ligands, like pyridines and pyrimidines, have also been used to create effective palladium catalysts. wikipedia.org The development of air-stable precatalysts that generate a monoligated, highly reactive LPd⁰ state under mild conditions represents a significant advancement, allowing for efficient couplings at room temperature. nih.gov

| Ligand Type | Effect on Reaction | Example Ligand |

| Electron-Rich Phosphines | Increases rate of oxidative addition | X-Phos |

| Sterically Bulky Phosphines | Promotes dissociation of active catalyst | di-tert-butylneopentylphosphine (DTBNpP) |

| N-Heterocyclic Carbenes (NHCs) | Forms stable and highly active catalysts | iPEPPSI |

| Nitrogen-based Ligands | Forms effective catalysts | Dipyrimidyl |

This table illustrates the impact of different ligand types on the outcome of Sonogashira reactions.

Hydration Reactions of Arylalkynes

The hydration of alkynes is a fundamental organic transformation that converts a carbon-carbon triple bond into a carbonyl group, typically a ketone. This reaction follows Markovnikov's rule, where the oxygen atom adds to the more substituted carbon of the alkyne.

While classic alkyne hydration often uses mercury salts, modern synthetic methods favor less toxic and more environmentally benign transition metal catalysts. Various transition metals, including gold, platinum, ruthenium, and iron, have been shown to effectively catalyze the hydration of alkynes.

Iron-catalyzed hydration of terminal alkynes represents a cost-effective and sustainable approach. These reactions typically proceed via the activation of the alkyne by an iron complex, making it more susceptible to nucleophilic attack by water. The process generally leads to the formation of the corresponding methyl ketone. The use of iron catalysts aligns with the principles of green chemistry due to iron's abundance, low cost, and low toxicity.

In addition to metal-catalyzed methods, photochemical and thermal strategies can be employed for the hydration of arylalkynes. Photochemical hydration involves the use of light to promote the reaction, often in the presence of a photosensitizer. This method can sometimes offer different selectivity compared to metal-catalyzed processes.

Thermal hydration, while less common for simple alkynes, can be facilitated under specific conditions, such as in superheated water or with the assistance of microwave irradiation. These high-energy conditions can promote the addition of water across the triple bond without the need for a catalyst, although they may require harsh conditions and can sometimes lead to side products. For a substrate like 4-fluoro-2-methylphenylacetylene, these methods would be expected to yield 4-fluoro-2-methylacetophenone.

Cycloaddition Reactions Involving Fluoroarylacetylenes

Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic systems. Fluoroarylacetylenes, including by extension 4-fluoro-2-methylphenylacetylene, are valuable substrates in these transformations.

The intermolecular [2+2] cycloaddition of alkynes is a synthetically valuable method for the formation of cyclobutene (B1205218) derivatives. This transformation can be promoted by various transition metal catalysts or by photochemical means. In the context of arylacetylenes, gold catalysts have shown particular efficacy. For instance, gold-catalyzed intermolecular [2+2] cycloadditions between chloroalkynes and unactivated alkenes have been developed, yielding cyclobutene structures with high efficiency and regioselectivity. nih.gov Although not specifically demonstrated with 4-fluoro-2-methylphenylacetylene, it is anticipated that this substrate would readily participate in such reactions.

Visible-light photoredox catalysis has also emerged as a powerful strategy for promoting [2+2] cycloadditions. princeton.edunih.gov These reactions often proceed through radical ion intermediates and can provide access to complex cyclobutane (B1203170) structures under mild conditions. nih.gov The electron-donating methyl group and the electron-withdrawing fluorine atom in 4-fluoro-2-methylphenylacetylene could influence the stability of such intermediates, thereby affecting reaction efficiency and selectivity.

Table 1: Examples of Intermolecular [2+2] Cycloaddition of Arylacetylenes

| Alkyne Partner | Alkene Partner | Catalyst/Conditions | Product Type | Reference |

| (Chloroethynyl)arenes | Unactivated Alkenes | Au(I) catalyst | Substituted Cyclobutenes | nih.gov |

| Styrenes | Styrenes | Ru(bpy)₃²⁺, visible light | Unsymmetrically Substituted Cyclobutanes | nih.gov |

| Arylidene Oxetanes | Electron-deficient Alkenes | Ir(III) photosensitizer, blue light | Polysubstituted 2-Oxaspiro[3.3]heptanes | princeton.edu |

Furthermore, [2+2+2] cycloaddition reactions, which involve the cyclotrimerization of alkynes, are a powerful method for the synthesis of substituted aromatic and heterocyclic rings. rsc.org By carefully designing substrates with multiple alkyne functionalities, it is conceivable to construct intricate bis(bicyclic) frameworks. The substitution pattern of 4-fluoro-2-methylphenylacetylene could be strategically employed to control the regiochemistry of such cycloadditions.

Radical Functionalization of Fluoroarylacetylenes

The functionalization of alkynes through radical pathways offers a complementary approach to traditional ionic reactions, often providing unique reactivity and selectivity.

Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and efficient means of generating radical species. In the context of alkynylation, this technology enables the addition of various radical precursors to alkynes. beilstein-journals.orgnih.govdntb.gov.uanih.gov While specific studies on the photoredox-catalyzed radical alkynylation of 4-fluoro-2-methylphenylacetylene are scarce, the general principles are well-established for a range of arylacetylenes. These reactions typically involve the generation of a radical species which then adds to the alkyne, followed by further transformations to yield the final product. The electronic nature of the substituents on the arylacetylene can significantly influence the rate and regioselectivity of the radical addition.

Alkynylbenziodoxole derivatives have emerged as highly effective reagents for radical alkynylation under photoredox catalysis. beilstein-journals.orgnih.govdntb.gov.uanih.gov These hypervalent iodine reagents are stable, easy to handle, and exhibit excellent reactivity as radical acceptors. A study on the synthesis and reactivity of various substituted alkynylbenziodoxoles has shown that modifications to the benziodoxole moiety can influence the reaction outcomes. beilstein-journals.orgnih.govdntb.gov.uanih.gov For example, the synthesis of a 4-fluoro-substituted o-iodobenzoic acid, a precursor to the corresponding benziodoxole, has been reported. beilstein-journals.orgnih.govdntb.gov.uanih.gov This suggests that an alkynylbenziodoxole derivative of 4-fluoro-2-methylphenylacetylene could be prepared and utilized in radical transformations. The electron-withdrawing fluorine on the benziodoxole ring was found to decrease reaction yields in some cases, while electron-donating groups improved them. beilstein-journals.orgnih.govdntb.gov.uanih.gov This highlights the tunability of these reagents for specific synthetic applications.

Table 2: Reactivity of Substituted Alkynylbenziodoxoles in Photoredox Catalysis

| Benziodoxole Moiety Substitution | Reactivity Observation | Reference |

| Unsubstituted | Balanced role as radical acceptor and oxidative quencher | beilstein-journals.orgnih.govdntb.gov.uanih.gov |

| 3,4-Difluoro (electron-withdrawing) | Decreased reaction yields | beilstein-journals.orgnih.govdntb.gov.uanih.gov |

| 3,4-Dimethoxy (electron-donating) | Increased reaction yields | beilstein-journals.orgnih.govdntb.gov.uanih.gov |

Computational and Spectroscopic Characterization of 4 Fluoro 2 Methylphenylacetylene

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for the theoretical investigation of molecular systems. nih.gov These methods allow for the accurate prediction of various molecular properties, offering a computational counterpart to experimental analysis.

Analysis of Molecular Geometry and Electronic Structure

DFT calculations are instrumental in determining the optimized molecular geometry of 4-Fluoro-2-methylphenylacetylene. By employing basis sets such as B3LYP/6-311G++(d,p), researchers can obtain theoretical bond lengths and angles. nih.gov These calculated parameters are often in good agreement with experimental data derived from techniques like X-ray crystallography, with minor deviations attributed to the fact that calculations are performed on isolated molecules in the gas phase, whereas experiments are conducted in the solid state where intermolecular forces are at play. nih.gov

The electronic structure of the molecule is elucidated through the analysis of frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A larger HOMO-LUMO gap suggests higher stability. Furthermore, the distribution of electron density in these orbitals, often visualized through molecular electrostatic potential (MEP) maps, helps in identifying the nucleophilic and electrophilic sites within the molecule. nih.gov This information is vital for predicting the molecule's behavior in chemical reactions.

Conformational Analysis and Investigations of Internal Rotation

Conformational analysis of substituted phenylacetylenes, including 4-Fluoro-2-methylphenylacetylene, is crucial for understanding their three-dimensional structure and flexibility. The internal rotation of the methyl group and the ethynyl (B1212043) group relative to the phenyl ring can be investigated using computational methods. These studies help in identifying the most stable conformers and the energy barriers associated with internal rotations.

For analogous molecules, such as 2-substituted fluoro- and trifluoromethyl-benzaldehydes and acetophenones, conformational isomerism has been effectively studied using techniques like the Lanthanide Induced Shift (LIS) method in conjunction with computational modeling. scilit.com Such approaches can determine the preferred orientation of substituents, which is influenced by steric and electronic effects. nih.gov The presence of the fluorine atom and the methyl group in 4-Fluoro-2-methylphenylacetylene will significantly influence the molecule's conformational preferences and rotational barriers.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which serves as a powerful tool for the interpretation and assignment of experimental spectra. nih.gov DFT methods can be used to calculate theoretical vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. asianpubs.orgnih.gov

Calculated vibrational frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, leading to a good correlation with experimental IR spectra. nih.gov This allows for the confident assignment of specific vibrational modes to the observed absorption bands. nih.govyoutube.com

Similarly, theoretical predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be achieved with high accuracy. asianpubs.org These calculations aid in the assignment of complex NMR spectra and provide a deeper understanding of the electronic environment around each nucleus. nih.gov The combination of experimental and theoretical spectroscopic data provides a robust framework for the structural elucidation of molecules like 4-Fluoro-2-methylphenylacetylene. asianpubs.orgnih.gov

Advanced Spectroscopic Characterization Techniques

Experimental spectroscopic techniques provide direct evidence for the structural features and bonding within 4-Fluoro-2-methylphenylacetylene. Infrared and nuclear magnetic resonance spectroscopy are fundamental methods for this purpose.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. utexas.edu The IR spectrum of 4-Fluoro-2-methylphenylacetylene will exhibit characteristic absorption bands corresponding to the various functional groups present. Key expected vibrations include:

C≡C stretch: A sharp, weak to medium band in the region of 2100-2260 cm⁻¹.

C-H stretch (alkynyl): A sharp, strong band around 3300 cm⁻¹.

Aromatic C-H stretch: Bands in the region of 3000-3100 cm⁻¹.

Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

C-F stretch: A strong band typically found in the 1000-1400 cm⁻¹ region.

C-H bend (methyl): Bands corresponding to symmetric and asymmetric bending.

Table 1: Predicted IR Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Alkyne (C≡C) | Stretching | 2100 - 2260 |

| Alkynyl C-H | Stretching | ~3300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-F | Stretching | 1000 - 1400 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. For 4-Fluoro-2-methylphenylacetylene, ¹H, ¹³C, and ¹⁹F NMR spectra provide a wealth of information.

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methyl protons, and the acetylenic proton. The chemical shifts and coupling constants (J-couplings) between adjacent protons provide information about their electronic environment and spatial relationships.

¹³C NMR: The carbon NMR spectrum will reveal signals for each unique carbon atom in the molecule, including the two sp-hybridized carbons of the alkyne, the aromatic carbons, and the methyl carbon. The chemical shift of each carbon is sensitive to its local electronic environment.

¹⁹F NMR: As fluorine has a 100% natural abundance of the NMR-active ¹⁹F isotope, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. nsf.gov The ¹⁹F NMR spectrum of 4-Fluoro-2-methylphenylacetylene will show a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei (J-coupling) provides valuable structural information that can be observed in both the ¹⁹F and the corresponding ¹H and ¹³C spectra. nih.govnih.gov Two-dimensional NMR techniques, such as ¹H-¹⁹F HETCOR, can be used to directly correlate the signals of coupled protons and fluorine atoms. nih.gov

Table 2: Expected NMR Spectroscopic Data Ranges

| Nucleus | Chemical Shift Range (ppm) | Expected Multiplicity and Coupling |

| ¹H NMR | ||

| Aromatic H | 6.8 - 7.5 | Multiplets, showing H-H and H-F coupling |

| Methyl H | 2.2 - 2.5 | Singlet or narrow multiplet due to H-F coupling |

| Acetylenic H | ~3.0 | Singlet or narrow multiplet |

| ¹³C NMR | ||

| Aromatic C | 110 - 165 | Doublets due to C-F coupling |

| Alkynyl C | 70 - 95 | |

| Methyl C | 15 - 25 | |

| ¹⁹F NMR | ||

| Ar-F | -110 to -125 | Multiplet due to H-F coupling |

The precise chemical shifts and coupling constants would be determined from the actual experimental spectra and can be compared with values predicted from DFT calculations for definitive assignment. asianpubs.orgrsc.org

Microwave Spectroscopy for Precise Structural Elucidation

Microwave spectroscopy is a high-resolution technique that provides exceptionally precise data on the geometry of molecules in the gas phase. By measuring the frequencies of rotational transitions, which are quantized and specific to a molecule's moments of inertia, a definitive molecular structure can be determined.

For a molecule like 4-Fluoro-2-methylphenylacetylene, microwave spectroscopy would allow for the precise determination of its rotational constants (A, B, and C). These constants are inversely related to the molecule's moments of inertia about its principal axes. From these values, bond lengths and bond angles can be calculated with very high accuracy, often to within a fraction of a picometer or degree.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental formula of a compound, as well as elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula with high confidence, distinguishing it from other compounds that may have the same nominal mass. For 4-Fluoro-2-methylphenylacetylene, the exact mass can be calculated based on the most abundant isotopes of its constituent atoms.

| Atom | Quantity | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 7 | 1.007825 | 7.054775 |

| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |

| Total | 134.053178 |

The expected monoisotopic mass for the molecular ion [M]⁺ of 4-Fluoro-2-methylphenylacetylene is therefore approximately 134.0532 Da. An HRMS measurement confirming this value would strongly support the compound's identity.

Mass Spectrometry (MS) Fragmentation: Standard electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 134. The fragmentation pattern would provide structural information. Expected fragmentation pathways for 4-Fluoro-2-methylphenylacetylene would involve the loss of stable neutral fragments. Key predicted fragments could include:

[M-H]⁺ (m/z 133): Loss of a hydrogen atom, likely the acetylenic proton.

[M-CH₃]⁺ (m/z 119): Loss of the methyl group, a common fragmentation for toluene (B28343) derivatives.

Further fragmentation of these primary ions could lead to the loss of acetylene (B1199291) (C₂H₂) or other characteristic fragments of the benzene (B151609) ring.

Theoretical Investigations of Intermolecular Interactions (e.g., Hydrogen Bonding)

Theoretical and computational chemistry are powerful tools for investigating the non-covalent interactions that 4-Fluoro-2-methylphenylacetylene can form, such as hydrogen bonds. These interactions are crucial in determining the compound's physical properties and its behavior in different chemical environments.

Detailed ab initio calculations and spectroscopic studies have been performed on the closely related 4-fluorophenylacetylene to understand its hydrogen-bonding capabilities. acs.org These studies reveal that the molecule can act as both a hydrogen bond donor (via its acetylenic C-H group) and an acceptor (via the π-electron cloud of the acetylene group and the fluorine atom).

A key investigation focused on the complex formed between 4-fluorophenylacetylene and a single water molecule. acs.org The findings showed the formation of a stable, cyclic complex involving two distinct hydrogen bonds:

A C−H···O hydrogen bond between the acetylenic hydrogen of the fluorophenylacetylene and the oxygen atom of water.

An O−H···π hydrogen bond where one of water's hydrogen atoms interacts with the π-electron system of the C≡C triple bond.

This cooperative interaction is significant, and theoretical calculations indicate that the presence of the fluorine atom on the phenyl ring enhances the interaction of water with the acetylenic π-electron density compared to unsubstituted phenylacetylene (B144264). acs.org The calculated stabilization energies and vibrational frequency shifts provide quantitative measures of the strength of these interactions.

| Interaction Type | Calculated Stabilization Energy (kJ/mol) | Basis Set | Reference |

| 4-fluorophenylacetylene–water complex | -13.01 | MP2/aug-cc-pVDZ | acs.org |

| 4-fluorophenylacetylene–water complex | -10.96 | DFT-MPW3LYP/aug-cc-pVDZ | acs.org |

These theoretical findings are supported by spectroscopic data, which show characteristic shifts in the vibrational frequencies of the O-H and C-H bonds upon complex formation. acs.org The principles derived from 4-fluorophenylacetylene are directly applicable to 4-Fluoro-2-methylphenylacetylene, where similar C−H···X and π-system interactions are expected to play a pivotal role in its molecular recognition and supramolecular chemistry.

Advanced Applications and Future Research Directions for Fluoroarylacetylenes

Development of Novel Organic Functional Materials

The incorporation of fluoroarylacetylene moieties into organic materials is a strategic approach to developing novel functional materials with tailored properties for a range of applications. The electronic influence of the fluorine atom, combined with the structural rigidity of the acetylene (B1199291) unit, allows for precise control over the material's performance.

Materials with Tunable Electronic and Optical Properties

The electronic and optical properties of materials derived from fluoroarylacetylenes can be finely tuned by strategic chemical design. The substitution of fluorine onto the phenyl ring, as seen in 4-fluoro-2-methylphenylacetylene, significantly alters the electronic landscape of the molecule. Fluorine's high electronegativity leads to a polarization of the C-F bond, which can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Theoretical studies, often employing density functional theory (DFT), allow for the prediction of how different substituents will affect these properties. researchgate.net For instance, the introduction of an electron-withdrawing fluorine atom can lower both the HOMO and LUMO energy levels, potentially increasing the stability of the material to oxidation. The methyl group, being weakly electron-donating, can counteract this effect to some extent, providing a mechanism for fine-tuning. This ability to modulate the electronic structure is critical for designing materials with specific light absorption and emission characteristics, making them suitable for applications in sensors and imaging. researchgate.net

| Property | Influence of Fluoro and Methyl Groups | Potential Application |

| HOMO/LUMO Energy Levels | The electron-withdrawing fluorine atom generally lowers both HOMO and LUMO levels, while the electron-donating methyl group can raise them. This allows for precise tuning of the band gap. | Organic Semiconductors, Photovoltaics |

| Optical Absorption/Emission | The substitution pattern affects the π-conjugation and intramolecular charge transfer characteristics, leading to shifts in absorption and fluorescence wavelengths. | Organic Light-Emitting Diodes (OLEDs), Fluorescent Probes |

| Dipole Moment | The introduction of the polar C-F bond can increase the molecular dipole moment, which can influence intermolecular interactions and self-assembly. | Nonlinear Optics, Ferroelectric Materials |

Polymers for Emerging Optoelectronics and Energy Applications

Polymers derived from 4-fluoro-2-methylphenylacetylene are promising candidates for applications in optoelectronics and energy. Poly(phenylacetylene)s are known for their semiconducting and emissive properties, and the incorporation of fluorine can enhance these characteristics. rsc.org The resulting polymers can be utilized as active layers in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). youtube.comcapes.gov.br

In the context of OLEDs, the wide bandgap that can be achieved with fluoroarylacetylene-based polymers is advantageous for developing blue-emitting materials, which remain a significant challenge in the field. youtube.com The stability of the C-F bond can also contribute to the operational lifetime of the device. For OPVs, the ability to tune the HOMO and LUMO levels allows for better matching with the energy levels of other materials in the device, leading to more efficient charge separation and transport. rsc.orgosti.gov

| Application | Role of Poly(4-fluoro-2-methylphenylacetylene) | Key Properties |

| Organic Light-Emitting Diodes (OLEDs) | As an emissive layer or host material. | Tunable emission color, potentially high quantum efficiency, and improved stability. youtube.comcapes.gov.br |

| Organic Photovoltaics (OPVs) | As a donor or acceptor material in the active layer. | Tunable band gap for broad solar spectrum absorption and efficient charge transfer. rsc.orgosti.gov |

| Organic Field-Effect Transistors (OFETs) | As the semiconducting channel material. | Good charge carrier mobility and environmental stability. |

Materials for Molecular Electronic Devices (e.g., Molecular Wires, Switches)

At the single-molecule level, fluoroarylacetylenes are compelling candidates for components in molecular electronic devices. The rigid and linear structure of the acetylene unit makes them ideal for functioning as molecular wires, capable of transporting charge over short distances. aps.org Theoretical studies on polyynes have shown that they can exhibit high conductance, which is a desirable feature for a molecular wire. aps.org

The introduction of a fluorinated phenyl ring can modulate the conductance of the molecular wire. Furthermore, the possibility of creating conformational changes through external stimuli, such as light or an electric field, opens the door to developing molecular switches. The electronic properties of 4-fluoro-2-methylphenylacetylene, with its specific substitution, could be harnessed to create such functionalities, paving the way for the next generation of electronic components. arxiv.org

Role as Versatile Precursors in Complex Organic Molecule Synthesis

Fluoroarylacetylenes, including 4-fluoro-2-methylphenylacetylene, are valuable and versatile precursors in the synthesis of more complex organic molecules. The terminal alkyne functionality is a reactive handle that can participate in a wide array of chemical transformations. These include, but are not limited to, cycloaddition reactions, cross-coupling reactions (such as Sonogashira, Suzuki, and Stille couplings), and hydrofunctionalization reactions.

The presence of the fluorine atom and the methyl group on the aromatic ring can influence the reactivity of the alkyne and provide specific steric and electronic environments for subsequent reactions. For example, these substituents can direct the regioselectivity of certain cycloaddition reactions. The ability to use these molecules as building blocks is crucial in the construction of pharmaceuticals, agrochemicals, and advanced materials where precise control over the final molecular architecture is paramount. nih.govnih.gov

Exploration of Emerging Catalytic Methodologies in Fluoroarylacetylene Chemistry

The development of new catalytic methodologies is expanding the synthetic utility of fluoroarylacetylenes. Transition-metal catalysis, in particular, has been instrumental in the polymerization and functionalization of these compounds. For instance, rhodium(I) catalysts have been shown to be highly efficient in the stereoregular polymerization of phenylacetylene (B144264) derivatives, leading to high molecular weight polymers with well-defined structures.

Recent research has focused on the development of catalysts that can tolerate the fluorine substituent and provide high levels of control over the polymerization process. This includes the design of ligands that can modulate the activity and selectivity of the metal center. Furthermore, new catalytic methods are being explored for the direct and selective functionalization of the C-F bond, which would open up new avenues for creating novel fluoroarylacetylene derivatives.

Computational Design and Prediction of Novel Fluoroarylacetylene Derivatives

Computational chemistry has become an indispensable tool in the design and prediction of novel fluoroarylacetylene derivatives with desired properties. researchgate.net Using methods such as density functional theory (DFT) and time-dependent DFT (TD-DFT), researchers can model the electronic structure, optical properties, and reactivity of hypothetical molecules before embarking on their synthesis. researchgate.net

This in silico approach allows for the high-throughput screening of large libraries of virtual compounds, identifying promising candidates for specific applications. For example, computational models can predict the emission wavelengths of potential OLED materials or the binding affinity of a potential drug candidate. This predictive power significantly accelerates the materials discovery process, saving time and resources. By systematically modifying the substitution pattern on the fluoroarylacetylene core, researchers can establish structure-property relationships that guide the rational design of new and improved functional molecules. researchgate.netscite.ai

| Computational Method | Application in Fluoroarylacetylene Research | Predicted Properties |

| Density Functional Theory (DFT) | Ground-state electronic structure calculations. | HOMO/LUMO energies, electron density distribution, molecular geometry, reaction energies. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Excited-state calculations. | UV-Vis absorption spectra, fluorescence spectra, excited-state dipole moments. researchgate.net |

| Molecular Dynamics (MD) | Simulation of molecular motion over time. | Conformational analysis, self-assembly behavior, diffusion coefficients. |

Pursuit of Sustainable Synthetic Approaches for Fluoroarylacetylenes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, a trend that significantly impacts the synthesis of specialized molecules like fluoroarylacetylenes. The pursuit of sustainability in this context focuses on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of research in the sustainable synthesis of fluoroarylacetylenes include the development of greener catalytic systems, the use of environmentally benign solvents, and the exploration of energy-efficient reaction conditions.

A primary focus for the sustainable synthesis of 4-Fluoro-2-methylphenylacetylene and related compounds is the optimization of the Sonogashira coupling reaction. Traditional Sonogashira couplings often rely on palladium catalysts, copper(I) co-catalysts, and organic amine bases in anhydrous organic solvents, which can present environmental and safety concerns.

One of the most promising sustainable approaches is the development of copper-free Sonogashira reactions . The copper co-catalyst can lead to the formation of undesirable homocoupling byproducts and complicates product purification. Research has shown that eliminating copper is feasible without compromising catalytic activity, often by using specific ligands or reaction conditions. chemicalbook.com

The use of water as a reaction medium is another significant advancement in green chemistry. sigmaaldrich.com Water is non-toxic, non-flammable, and inexpensive, making it an ideal solvent. Several studies have demonstrated successful Sonogashira couplings in aqueous media, sometimes with the aid of surfactants to facilitate the reaction between organic substrates and water-soluble catalysts. researchgate.netorganic-chemistry.org For instance, a mild, copper-free Sonogashira coupling of aryl iodides with terminal acetylenes has been developed using palladium chloride in water with pyrrolidine (B122466) as a base, proceeding under aerobic conditions with good to excellent yields. sigmaaldrich.com

Furthermore, energy-efficient methods such as microwave irradiation and ultrasound are being explored to accelerate reaction times and reduce energy consumption. scielo.org.mxnih.gov Microwave-assisted Sonogashira couplings can significantly shorten reaction times from hours to minutes, often with improved yields. scielo.org.mx

For the specific synthesis of 4-Fluoro-2-methylphenylacetylene, a sustainable approach would involve the Sonogashira coupling of a 1-halo-4-fluoro-2-methylbenzene, such as 1-bromo-4-fluoro-2-methylbenzene or 1-iodo-4-fluoro-2-methylbenzene, with a suitable acetylene source like trimethylsilylacetylene. This reaction could be performed under copper-free conditions in an aqueous medium, potentially utilizing a recyclable palladium nanoparticle catalyst and microwave irradiation to enhance efficiency.

An alternative and highly sustainable "one-pot" strategy involves the conversion of aldehydes to terminal alkynes. For instance, 4-fluoro-2-methylbenzaldehyde (B1304903) can be transformed into 4-fluoro-2-methylphenylacetylene in a single reaction vessel using the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate). sigmaaldrich.comresearchgate.net This one-pot synthesis is environmentally friendly as it reduces the number of separate reaction and purification steps, thereby minimizing solvent usage and waste generation. sigmaaldrich.com A tandem approach combining Seyferth-Gilbert homologation with a copper-free Sonogashira coupling allows for the direct conversion of aldehydes and aryl halides to disubstituted alkynes in one pot.

The following table provides a comparative overview of traditional versus proposed sustainable Sonogashira reaction conditions for the synthesis of a representative fluoroarylacetylene.

| Parameter | Traditional Sonogashira Conditions | Proposed Sustainable Sonogashira Conditions |

| Catalyst | Homogeneous Pd complex (e.g., Pd(PPh₃)₄) | Recyclable Palladium Nanoparticles (PdNPs) orgsyn.orgresearchgate.net |

| Co-catalyst | Copper(I) salt (e.g., CuI) | Copper-free chemicalbook.comsigmaaldrich.com |

| Solvent | Anhydrous organic solvents (e.g., Toluene (B28343), THF, DMF) | Water, Green Solvents (e.g., 2-MeTHF) sigmaaldrich.com |

| Base | Organic amines (e.g., Triethylamine, Diisopropylamine) | Inorganic bases (e.g., K₂CO₃) or recyclable amines |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation or Ultrasound scielo.org.mxnih.gov |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Work-up | Organic extraction, often with difficult purification | Simplified extraction, catalyst filtration and reuse |

| Atom Economy | Moderate | Higher due to fewer side reactions and one-pot options |

Future research in this area will likely focus on developing even more robust and versatile sustainable protocols. This includes the design of novel, highly active, and stable catalysts that can operate under milder conditions and the exploration of solvent-free reaction conditions, for example, using ball milling. researchgate.net The ultimate goal is to establish a suite of green synthetic methods that make the production of valuable compounds like 4-Fluoro-2-methylphenylacetylene both economically viable and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Fluoro-2-methylphenylacetylene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Sonogashira coupling between 4-fluoro-2-methylphenyl halides and terminal alkynes under palladium catalysis. Key variables include solvent polarity (e.g., THF vs. DMF), base selection (e.g., triethylamine or K₂CO₃), and temperature control (60–100°C) to minimize side reactions like alkyne dimerization. Yield optimization typically requires inert atmosphere (N₂/Ar) and stoichiometric excess of the alkyne partner .

- Data Example : In analogous fluorinated phenylacetylene syntheses, yields range from 65% to 85% under mild conditions (70°C, THF, Pd(PPh₃)₄), with purity confirmed by GC-MS .

Q. Which spectroscopic techniques are critical for characterizing 4-Fluoro-2-methylphenylacetylene?

- Methodology :

- ¹H/¹³C NMR : Fluorine-induced splitting patterns in aromatic protons (δ 6.8–7.3 ppm) and methyl group signals (δ 2.1–2.5 ppm) confirm substitution patterns.

- HRMS : Exact mass analysis (calc. for C₉H₇F: 134.053 g/mol) ensures molecular identity.

- FT-IR : Alkyne C≡C stretch (~2100 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) validate functional groups .

Q. What are the primary applications of 4-Fluoro-2-methylphenylacetylene in medicinal chemistry?

- Methodology : The compound serves as a key intermediate in synthesizing fluorinated pyrimidines and heterocycles. For example, it participates in Huisgen cycloadditions to generate triazole derivatives with enhanced bioavailability due to fluorine’s electronegativity and metabolic stability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing pathways (e.g., alkyne dimerization) during synthesis?

- Methodology :

- Design of Experiments (DoE) : Systematic variation of Pd catalyst loading (0.5–5 mol%), ligand ratios (e.g., PPh₃:Pd), and solvent polarity to identify optimal parameters.

- In-situ Monitoring : Use Raman spectroscopy to track alkyne consumption and dimer formation.

- Flow Chemistry : Continuous-flow reactors reduce residence time, suppressing side reactions .

Q. How should contradictory data between theoretical and experimental NMR spectra be resolved?

- Methodology :

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict chemical shifts for comparison with experimental NMR.

- Isotopic Labeling : Introduce ¹⁹F or ¹³C labels to clarify ambiguous splitting patterns.

- Cross-Validation : Compare with structurally similar compounds (e.g., 4-fluorophenylacetylene, δ 7.02 ppm for aromatic protons) .

Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions under aerobic vs. inert conditions?

- Methodology :

- Controlled Atmosphere Studies : Parallel reactions under N₂ vs. ambient O₂ to assess oxidative coupling byproducts.

- Electrochemical Analysis : Cyclic voltammetry identifies redox potentials influencing alkyne stability.

- Radical Trapping : Add TEMPO to confirm/rule out radical intermediates in aerobic pathways .

Q. How can researchers address discrepancies in reported melting points or solubility data?

- Methodology :

- Purification Protocols : Recrystallization (e.g., hexane/EtOAc) to isolate polymorphs.

- DSC/TGA : Differential scanning calorimetry determines phase transitions and decomposition points.

- Solubility Screening : Use Hansen solubility parameters to select solvents (e.g., toluene for lipophilic systems) .

Safety and Handling Considerations

- Storage : Store under argon at –20°C to prevent alkyne oxidation.

- Hazard Mitigation : Use PPE (nitrile gloves, goggles) and fume hoods; avoid skin contact due to potential irritancy (similar to phenylacetylene derivatives) .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.